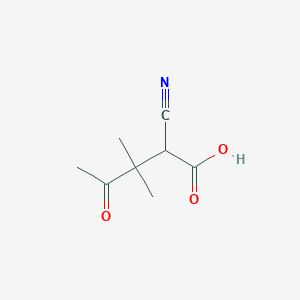
potassium;propan-2-yloxymethanedithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;propan-2-yloxymethanedithioate, also known as potassium isopropylxanthate, is an organosulfur compound with the molecular formula C4H7KOS2. It is commonly used in the mining industry as a flotation agent to separate valuable minerals from ores. This compound is also utilized in organic synthesis and various chemical processes due to its unique reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium;propan-2-yloxymethanedithioate is typically synthesized by reacting carbon disulfide with isopropanol in the presence of potassium hydroxide. The reaction proceeds as follows:
CS2+C3H7OH+KOH→C4H7KOS2+H2O
The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The resulting compound is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where carbon disulfide and isopropanol are continuously fed into the system along with potassium hydroxide. The reaction mixture is stirred and maintained at a specific temperature to optimize yield. The product is then separated and purified using industrial crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;propan-2-yloxymethanedithioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides are often used as substrates in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkyl xanthates
Applications De Recherche Scientifique
Potassium;propan-2-yloxymethanedithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of xanthate esters.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the mining industry as a flotation agent to separate valuable minerals from ores.
Mécanisme D'action
The mechanism of action of potassium;propan-2-yloxymethanedithioate involves its ability to form complexes with metal ions. In the mining industry, it adsorbs onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase through flotation. In organic synthesis, it acts as a nucleophile, participating in substitution reactions to form xanthate esters.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium ethylxanthate
- Potassium butylxanthate
- Potassium amylxanthate
Uniqueness
Potassium;propan-2-yloxymethanedithioate is unique due to its specific reactivity and stability. Compared to other xanthates, it offers a balance between hydrophobicity and reactivity, making it particularly effective in flotation processes and organic synthesis.
Propriétés
IUPAC Name |
potassium;propan-2-yloxymethanedithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2.K/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWBGRXFDPJFGC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)[S-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=S)[S-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B7782179.png)

![(5S,5aR,9R)-5-[[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B7782196.png)

![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B7782211.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(methylamino)phenyl]propanoate](/img/structure/B7782213.png)
![(1R,6S,7r)-bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B7782219.png)






![(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B7782270.png)
